Product packaging for Zaleplon carboxamide(Cat. No.:CAS No. 940951-54-2)

Zaleplon carboxamide

Cat. No.: B12780303
CAS No.: 940951-54-2
M. Wt: 323.35 g/mol
InChI Key: LWJNCPLYHQLZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Pyrazolopyrimidine Chemical Space

The pyrazolo[1,5-a]pyrimidine (B1248293) structure is a fused, rigid N-heterocyclic system composed of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. ekb.egmdpi.com This scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, diverse biological targets. mdpi.comrsc.org Pyrazolopyrimidines are notable for being bioisosteres of purines, such as adenine, a key component of adenosine (B11128) triphosphate (ATP). ekb.egrsc.org This structural mimicry allows them to interact with the ATP-binding sites of various enzymes, particularly kinases, making them a valuable core for developing enzyme inhibitors. ekb.egrsc.org

The chemical space occupied by pyrazolopyrimidines is vast and versatile. nih.govnih.gov The scaffold allows for the introduction of a wide array of substituents at multiple positions, which enables the fine-tuning of the compound's physicochemical and biological properties. mdpi.comrsc.org Zaleplon is a well-known therapeutic agent that features the pyrazolo[1,5-a]pyrimidine core, specifically with a nitrile group at the 3-position and a substituted phenyl ring at the 7-position. hmdb.canih.gov The exploration of analogues, such as Zaleplon carboxamide, is a logical progression in mapping the structure-activity relationships (SAR) within this important chemical space. nih.gov

Table 1: Selected Pyrazolo[1,5-a]pyrimidine Derivatives and Their Biological Targets

Compound Name Key Structural Feature Biological Target/Activity Reference
Zaleplon 3-cyano group GABA-A α1 receptor agonist gpatindia.comnih.gov
Indiplon 3-sulfonamide group GABA-A receptor agonist gpatindia.combeilstein-journals.org
Larotrectinib Fused ring system Tropomyosin receptor kinase (Trk) inhibitor mdpi.com
Repotrectinib Macrocyclic structure Next-generation Trk inhibitor mdpi.com
Compound 14 Substituted pyrazolo[3,4-d]pyrimidine Cyclin-dependent kinase 2 (CDK2) inhibitor rsc.org

Significance of Structural Modifications in Receptor Ligand Design

The design of effective receptor ligands is a cornerstone of drug discovery, and it relies heavily on the systematic structural modification of lead compounds. drugdesign.org Altering the molecular structure of a compound allows researchers to probe its interactions with a biological target and optimize its properties. drugdesign.orgnih.gov For the pyrazolopyrimidine scaffold, modifications at positions on both the pyrazole and pyrimidine rings have been shown to significantly influence binding affinity and selectivity for specific protein targets. rsc.org

These modifications can introduce or enhance crucial intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, which govern the ligand-receptor binding event. rsc.orgdrugdesign.org The goal of such modifications is to improve a compound's pharmacodynamic (potency, selectivity) and pharmacokinetic (absorption, distribution, metabolism, excretion) profiles. rsc.org

A clear example of the impact of structural modification can be seen when comparing Zaleplon with a related analogue, Indiplon. Although both share the pyrazolopyrimidine core and target GABA-A receptors, their different substituents lead to distinct potency and selectivity profiles. gpatindia.com This underscores the principle that even minor changes to a molecule's periphery can result in significant changes in its biological function. drugdesign.org

Table 2: Comparative Profile of Zaleplon and Indiplon

Feature Zaleplon Indiplon Reference
Key Substituent 3-cyano group N-methyl-N-propylsulfonamide at position 3 gpatindia.combeilstein-journals.org
Potency Less potent Over 100-fold more potent than Zaleplon gpatindia.com
Receptor Selectivity 10-fold greater selectivity for α1 vs α3/α5 subunits 1.6- and 4-fold selectivity for α1 vs α3/α5 subunits gpatindia.com
Receptor Affinity Lower affinity for α1, α3, and α5 containing receptors 3-, 12-, and 17-fold higher affinity than Zaleplon gpatindia.com

Rationale for Investigating the Carboxamide Moiety at Position 3

The investigation of this compound is driven by the established medicinal chemistry strategy of bioisosteric replacement. beilstein-journals.org Zaleplon features a nitrile group (-C≡N) at the C-3 position of its pyrazolopyrimidine core. nih.govnih.gov The nitrile is an important pharmacophore that can participate in polar interactions and hydrogen bonding, often acting as a bioisostere for a carbonyl group. nih.govsioc-journal.cn

A primary rationale for replacing the nitrile group with a primary carboxamide group (-CONH₂) is to explore how this change affects receptor interactions. mdpi.com The carboxamide moiety offers different and potentially more complex hydrogen bonding capabilities compared to the nitrile. nih.govnih.gov While the nitrile's nitrogen atom can act as a hydrogen bond acceptor, the carboxamide group provides both a hydrogen bond acceptor (the carbonyl oxygen) and two hydrogen bond donors (the -NH₂ protons). nih.govnih.gov

This structural change allows medicinal chemists to test new binding hypotheses. If a receptor has a hydrogen bond donor in the binding pocket, the nitrile can interact with it. However, if the pocket contains hydrogen bond acceptors, the carboxamide's -NH₂ group could form new, stabilizing interactions that might enhance binding affinity or selectivity. mdpi.comnih.gov The synthesis and evaluation of pyrazolopyrimidine-3-carboxamide derivatives have been reported in various contexts, confirming that this is a recognized strategy for probing structure-activity relationships and developing novel compounds. mdpi.comnih.govresearchgate.net

Table 3: Comparison of Nitrile and Carboxamide Functional Groups as Bioisosteres

Property Nitrile Group (-C≡N) Carboxamide Group (-CONH₂) Reference
Hydrogen Bonding Acceptor only Donor and Acceptor nih.govnih.gov
Polarity Strongly polar, electron-withdrawing Polar nih.gov
Geometry Linear Trigonal planar nih.gov
Common Bioisosteric Role Bioisostere for carbonyls, halogens Can be a bioisostere for esters, carboxylic acids beilstein-journals.orgnih.gov
Potential Interactions Dipole-dipole, hydrogen bond acceptance Dipole-dipole, hydrogen bond acceptance and donation nih.govsioc-journal.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N5O2 B12780303 Zaleplon carboxamide CAS No. 940951-54-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

940951-54-2

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

7-[3-[acetyl(ethyl)amino]phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-3-21(11(2)23)13-6-4-5-12(9-13)15-7-8-19-17-14(16(18)24)10-20-22(15)17/h4-10H,3H2,1-2H3,(H2,18,24)

InChI Key

LWJNCPLYHQLZAN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)N)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Zaleplon Carboxamide Analogues

Strategies for Pyrazolopyrimidine Scaffold Construction

Convergent and Divergent Synthetic Approaches

The synthesis of a library of Zaleplon carboxamide analogues can be approached through both convergent and divergent strategies.

A convergent synthesis involves the separate synthesis of the key precursors, the substituted 3-aminopyrazole-4-carboxamide and a functionalized phenyl-1,3-dicarbonyl compound (or its equivalent), which are then combined in a late-stage reaction to form the final pyrazolopyrimidine scaffold. This approach is highly efficient for producing a specific target molecule. For instance, a pre-functionalized aryl-enaminone can be condensed with 3-aminopyrazole-4-carboxamide to directly yield the desired this compound analogue.

In contrast, a divergent synthesis begins with a common intermediate, a pre-formed pyrazolo[1,5-a]pyrimidine (B1248293) core, which is then functionalized in various ways to create a range of analogues. semanticscholar.org For example, a pyrazolo[1,5-a]pyrimidine with a reactive group at the 7-position (such as a halogen) could be synthesized and then subjected to various cross-coupling reactions to introduce different substituted phenyl rings. This approach is particularly useful for rapidly generating a library of compounds for screening purposes. A divergent approach has been explored for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which can serve as versatile intermediates for further derivatization. semanticscholar.org

Synthetic StrategyDescriptionAdvantages
Convergent Key fragments are synthesized separately and then joined together in the final steps.Efficient for a specific target, allows for late-stage introduction of diversity.
Divergent A common intermediate is synthesized and then elaborated into a variety of analogues.Rapid generation of a library of related compounds from a single precursor. semanticscholar.org

Precursor Synthesis and Intermediate Isolation

The successful construction of the pyrazolo[1,5-a]pyrimidine scaffold hinges on the efficient synthesis of its key precursors. For this compound analogues, these are primarily a substituted phenyl-1,3-dicarbonyl equivalent and 3-aminopyrazole-4-carboxamide.

Synthesis of 3-aminopyrazole-4-carboxamide: This crucial precursor can be synthesized via several routes. One common method involves the reaction of ethoxymethylenemalononitrile with hydrazine to form 3-amino-4-cyanopyrazole, followed by hydrolysis of the cyano group to a carboxamide. nih.gov An alternative, two-step process involves the reaction of formamidine hydrochloride or acetate with cyanoacetamide to produce 3-amino-2-cyanoacrylic acid amide, which is then cyclized with hydrazine to yield 3-aminopyrazole-4-carboxamide. researchgate.net A one-pot synthesis method has also been reported, starting from cyanoacetamide and morpholine, which react with trimethyl orthoformate to generate an intermediate that is cyclized with hydrazine hydrate and subsequently treated with sulfuric acid to produce 3-aminopyrazole-4-carboxamide hemisulfate. acs.org

PrecursorSynthetic RouteKey Reagents
3-aminopyrazole-4-carboxamideFrom ethoxymethylenemalononitrileHydrazine, Acid/Base for hydrolysis nih.gov
3-aminopyrazole-4-carboxamideFrom cyanoacetamideFormamidine hydrochloride, Hydrazine researchgate.net
3-aminopyrazole-4-carboxamide hemisulfateOne-pot from cyanoacetamideMorpholine, Trimethyl orthoformate, Hydrazine hydrate, Sulfuric acid acs.org

Synthesis of the Phenyl-1,3-dicarbonyl Precursor: The other key component is typically a derivative of N-(3-acetylphenyl)-N-ethylacetamide. This can be prepared from 3-aminoacetophenone through a sequence of N-acetylation and N-ethylation reactions. This intermediate can then be reacted with a reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, N-[3-(3-(dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethylacetamide, which is a common precursor in Zaleplon synthesis. libretexts.org

The condensation reaction between the 3-aminopyrazole and the 1,3-dielectrophilic phenyl precursor is typically carried out in a suitable solvent such as acetic acid or ethanol, often with acid catalysis, and may require heating. nih.gov The isolation of the resulting pyrazolopyrimidine intermediate is generally achieved by cooling the reaction mixture to induce precipitation, followed by filtration and washing with an appropriate solvent. nanobioletters.com Further purification can be accomplished by recrystallization or column chromatography to ensure the purity of the final product.

Introduction of the Carboxamide Functionality

The carboxamide group is a key feature of this compound analogues. This functionality can be introduced either by building the pyrazolopyrimidine ring with a precursor already containing the carboxamide group or by modifying a related functional group on a pre-existing scaffold.

Direct Carboxamidation Reactions

Direct carboxamidation of a pre-formed pyrazolo[1,5-a]pyrimidine scaffold offers a versatile method for introducing the carboxamide group. This can be particularly useful in a divergent synthetic approach. For instance, if a pyrazolo[1,5-a]pyrimidine analogue bearing a halogen atom (e.g., bromine or iodine) at the 3-position is synthesized, a palladium-catalyzed carbonylation reaction could be employed. In this type of reaction, the aryl halide is treated with carbon monoxide and an amine source in the presence of a palladium catalyst to form the corresponding amide. While specific examples on the Zaleplon scaffold are not prevalent in the literature, this is a general and powerful method for the formation of aryl amides.

Functional Group Interconversion from Related Moieties (e.g., Cyano to Carboxamide)

A more direct route to this compound is the conversion of the cyano group of Zaleplon itself into a carboxamide. This transformation can be achieved through controlled hydrolysis of the nitrile. The partial hydrolysis of a cyano group on a 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile to the corresponding carboxamide has been successfully demonstrated using sulfuric acid. ekb.eg This method suggests that Zaleplon could be similarly converted to its carboxamide analogue.

The hydrolysis of nitriles to primary amides can be catalyzed by either acid or base. libretexts.org Basic hydrolysis, for example with potassium hydroxide in tert-butyl alcohol, is a known method for this conversion, though care must be taken to avoid over-hydrolysis to the carboxylic acid. acs.org Another mild method involves the use of alkaline hydrogen peroxide. commonorganicchemistry.com

Starting MaterialReactionReagentsProduct
Zaleplon (cyano group)Partial HydrolysisSulfuric Acid ekb.egThis compound
Zaleplon (cyano group)Basic HydrolysisPotassium Hydroxide, tert-Butyl Alcohol acs.orgThis compound
Zaleplon (cyano group)Peroxide-mediated HydrolysisAlkaline Hydrogen Peroxide commonorganicchemistry.comThis compound

Stereoselective Synthesis and Chiral Resolution

While Zaleplon itself is not a chiral molecule, the synthesis of chiral analogues of this compound is an area of interest for exploring stereospecific interactions with biological targets. Chirality could be introduced, for example, by incorporating a stereocenter in the N-ethylacetamide side chain or by using a chiral substituent on the phenyl ring.

Stereoselective Synthesis: The asymmetric synthesis of such analogues would involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction. For example, a stereoselective synthesis of a novel chiral pyrazole (B372694) derivative has been achieved using tert-butanesulfinamide as a chiral auxiliary. nih.gov This approach involves the stereoselective addition of a nucleophile to a chiral sulfinyl imine to establish the desired stereocenter, which is then incorporated into the final molecule.

Chiral Resolution: In cases where a racemic mixture of a chiral this compound analogue is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org A common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. wikipedia.org The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. ardena.com After separation, the resolving agent is removed to yield the pure enantiomers. Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, leading to the separation of the enantiomers based on their differential interactions with the stationary phase. rsc.org

TechniqueDescriptionKey Features
Stereoselective Synthesis Direct synthesis of a single enantiomer.Utilizes chiral starting materials, catalysts, or auxiliaries. nih.gov
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Involves formation of diastereomers or use of chiral chromatography. wikipedia.orgrsc.org

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound analogues. Key parameters that are typically adjusted include the choice of reagents, solvents, temperature, and reaction time for each synthetic step.

For the cyclocondensation step to form the pyrazolo[1,5-a]pyrimidine ring, the reaction between the enaminone and the aminopyrazole precursor is often catalyzed by acid. The choice of acid and solvent can significantly impact the reaction rate and yield. For instance, using acetic acid as both a catalyst and solvent is common, but the addition of water can sometimes improve yields and reduce reaction times in large-scale production.

In the final amidation step, converting the carboxylic acid to the primary carboxamide, various coupling agents can be employed. The selection of the coupling agent is crucial for achieving high yields and minimizing side reactions.

Table 1: Comparison of Coupling Agents for Amidation

Coupling Agent Typical Solvent Temperature (°C) Advantages Disadvantages
1,1'-Carbonyldiimidazole (CDI) THF, DMF 25-60 Mild conditions, gaseous byproduct Moisture sensitive
HOBt/EDC DMF, DCM 0-25 High efficiency, reduces racemization Can be expensive, requires purification

Optimization studies would involve screening these and other coupling agents, as well as varying the stoichiometry of the reagents and the reaction temperature to identify the most efficient conditions for the synthesis of the target this compound analogues.

Analysis of Byproducts and Regioisomers in Synthesis

The synthesis of substituted pyrazolo[1,5-a]pyrimidines, including Zaleplon and its carboxamide analogues, is susceptible to the formation of byproducts, most notably regioisomers. The formation of these isomers is a direct consequence of the structure of the 5-aminopyrazole starting material, which contains two reactive nitrogen atoms in the pyrazole ring.

During the crucial cyclocondensation step, the 1,3-bis-electrophilic partner (the enaminone) can react with either the endocyclic nitrogen (N1) or the exocyclic amino group of the 5-aminopyrazole. While the desired product is formed through the reaction involving the exocyclic amino group followed by cyclization with the N1 nitrogen, a competing reaction can occur. This alternative pathway leads to the formation of the isomeric pyrazolo[1,5-c]pyrimidine scaffold.

The primary regioisomeric byproduct in syntheses of this type is therefore the corresponding pyrazolo[1,5-c]pyrimidine derivative. The ratio of the desired [1,5-a] isomer to the undesired [1,5-c] regioisomer is influenced by factors such as the specific substitution on the pyrazole ring, the nature of the enaminone, and the reaction conditions (e.g., pH, temperature).

Table 2: Potential Byproducts in this compound Analogue Synthesis

Byproduct Type Origin Method of Analysis
Regioisomer (pyrazolo[1,5-c]pyrimidine) Alternative cyclization pathway of 5-aminopyrazole HPLC, NMR Spectroscopy, Mass Spectrometry
Over-hydrolyzed product (Carboxylic acid) Incomplete amidation or hydrolysis of the nitrile precursor TLC, HPLC

Purification processes, such as recrystallization or column chromatography, are essential to separate the desired this compound analogue from these byproducts. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for identifying and quantifying the presence of such impurities, ensuring the final product's purity.

Structure Activity Relationship Sar and Ligand Design Principles for Zaleplon Carboxamide Analogues

Influence of the Carboxamide Group on GABAA Receptor Binding Affinity

The chemical group substituted at the 3-position of the pyrazolopyrimidine core is a key determinant of the ligand's interaction with the GABA-A receptor. The replacement of the cyano group in zaleplon with a carboxamide moiety significantly alters the electronic and steric properties of the molecule, thereby influencing its binding affinity.

Comparative Analysis with Cyano-Substituted Analogues

Studies comparing pyrazolopyrimidine analogues reveal distinct differences in binding affinity based on the substituent at the 3-position. Zaleplon, which features a cyano (-C≡N) group, is a potent hypnotic agent that binds with high affinity to the benzodiazepine (B76468) site on GABA-A receptors. researchgate.net The cyano group is a compact, electron-withdrawing group capable of participating in specific dipole-dipole interactions within the binding pocket.

When the cyano group is replaced by a carboxamide (-CONH2) group, as in zaleplon carboxamide, the nature of the interaction with the receptor changes. The carboxamide group is larger and possesses both hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen) capabilities. This allows for a different and potentially more complex set of interactions with amino acid residues in the binding site. While direct comparative binding data for zaleplon versus its exact carboxamide analogue is not extensively detailed in readily available literature, SAR studies on related pyrazolopyrimidine and pyrazolopyridinone series indicate that polar groups, such as amides, can lead to an increase in binding affinity, suggesting that the carboxamide group may form favorable hydrogen bonds within the receptor site. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For GABA-A receptor modulators, QSAR studies help to identify the key physicochemical properties that govern binding affinity and selectivity. youtube.com

In the context of zaleplon analogues, QSAR models would focus on descriptors such as:

Electronic Descriptors: Parameters like Hammett constants or partial atomic charges to quantify the electron-donating or withdrawing nature of the carboxamide versus the cyano group.

Steric Descriptors: Molar refractivity or Taft steric parameters to describe the size and shape of the substituent.

Hydrophobicity Descriptors: The partition coefficient (logP) to model the compound's ability to cross the blood-brain barrier and enter the lipophilic binding pocket.

Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors.

A QSAR model for pyrazolopyrimidines would likely demonstrate that the optimal properties for a substituent at the 3-position involve a balance of size, polarity, and hydrogen bonding capability. The carboxamide group, with its ability to engage in hydrogen bonding, could contribute positively to the binding affinity, provided it fits sterically within the confines of the binding pocket. Such models can guide the design of new analogues with improved affinity by optimizing these molecular features. youtube.comnih.gov

Impact of Carboxamide Substitution on GABAA Receptor Subtype Selectivity

The GABA-A receptor family is highly diverse, with different combinations of subunits (e.g., α1-6, β1-3, γ1-3) forming a variety of receptor subtypes with distinct pharmacological properties and anatomical distributions. nih.gov Ligand selectivity for these subtypes is a major goal in drug design. Zaleplon is known to exhibit preferential affinity for receptors containing the α1 subunit. nih.govresearchgate.net The substitution of the cyano group with a carboxamide can modulate this selectivity profile.

Differential Binding to Alpha Subunits (e.g., α1, α2, α3, α5)

The α subunit isoform is a critical determinant of ligand binding at the benzodiazepine site. plos.org The sedative and hypnotic effects of drugs like zaleplon are primarily mediated by their action on α1-containing receptors, while anxiolytic effects are associated with α2 and α3 subunits. news-medical.netmdpi.com

Zaleplon shows higher potency at α1β2γ2 receptors compared to those containing α2 or α3 subunits. researchgate.netnih.gov The introduction of a carboxamide group in place of the cyano group can alter this selectivity profile. The different steric bulk and hydrogen bonding potential of the carboxamide group can lead to differential interactions with the amino acid residues that vary between the α subunit isoforms. For instance, the specific residues lining the binding pocket at the α-γ interface differ between α1, α2, α3, and α5 subtypes. A carboxamide group might form a favorable hydrogen bond with a residue present in the α2 subtype but not in the α1 subtype, thereby shifting the selectivity profile of the compound.

Table 1. Hypothetical Binding Affinities (Ki, nM) of Zaleplon Analogues at GABAA Receptors with Different Alpha Subunits
Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2
Zaleplon (Cyano)1580100250
This compound256090200

This table presents hypothetical data based on established SAR principles for illustrative purposes.

Modulation of Gamma Subunit-Containing Receptors (e.g., γ1, γ2, γ3)

While the γ2 subunit is the most common partner for α and β subunits in the brain and is essential for forming the high-affinity benzodiazepine binding site, receptors containing γ1 and γ3 subunits also exist in specific brain regions. clinpgx.orgfrontiersin.org Zaleplon has been shown to modulate receptors containing the γ3 subunit, exhibiting a four-fold greater potency at α1β2γ3 receptors compared to α1β2γ2 receptors. frontiersin.orgnih.gov

The substitution of the cyano group with a carboxamide could further influence this γ-subunit selectivity. The binding pocket at the α-γ interface is shaped by residues from both subunits. Amino acid differences between γ1, γ2, and γ3 could create unique interaction possibilities for a carboxamide group. For example, a residue in the γ3 subunit might act as a hydrogen bond acceptor for the amide protons of this compound, enhancing its affinity and/or efficacy at γ3-containing receptors. Conversely, the carboxamide might sterically clash with a residue in γ1, reducing its activity at that subtype. frontiersin.orgnih.gov

Table 2. Functional Potency (EC50, nM) of Zaleplon Analogues at α1β2-containing Receptors with Different Gamma Subunits
Compoundα1β2γ1α1β2γ2α1β2γ3
Zaleplon (Cyano)>10,000~200~50
This compound>10,000~250~40

Data for Zaleplon (Cyano) is based on published findings. frontiersin.orgnih.gov Data for this compound is hypothetical and projected based on SAR principles.

Molecular Docking and Computational Chemistry Approaches

Molecular docking and other computational methods are invaluable for visualizing and understanding the interactions between ligands like this compound and the GABA-A receptor at an atomic level. nih.govnih.gov These techniques use a three-dimensional model of the receptor's binding site to predict the most likely binding pose of a ligand and to estimate the strength of the interaction. nih.gov

For this compound, docking studies would be performed using a homology model or a cryogenic electron microscopy (cryo-EM) structure of a relevant GABA-A receptor subtype (e.g., α1β2γ2). The simulation would place the this compound molecule into the binding pocket located at the α1-γ2 interface.

Key interactions predicted by such a model would likely include:

Pi-stacking: The aromatic pyrazolopyrimidine core and the phenyl ring of the ligand would likely engage in pi-stacking interactions with aromatic residues in the binding pocket, such as a key histidine residue on the α1 subunit (e.g., α1His101). frontiersin.org

Hydrogen Bonding: The carboxamide group is a prime candidate for forming hydrogen bonds. The carbonyl oxygen could accept a hydrogen bond from a donor residue (e.g., a threonine or serine), while the amide N-H groups could donate hydrogen bonds to an acceptor residue (e.g., the backbone carbonyl of an amino acid) on either the α or γ subunit. nih.gov

Ligand-Protein Interaction Profiling

Zaleplon exerts its therapeutic effects by binding to the benzodiazepine site, located at the interface between the α and γ subunits of the GABA-A receptor. mdpi.com It acts as a positive allosteric modulator, meaning it enhances the effect of the endogenous neurotransmitter GABA without directly activating the receptor itself. wikipedia.org Studies have demonstrated that Zaleplon has a significantly higher affinity for GABA-A receptors containing the α1 subunit compared to those with α2, α3, or α5 subunits, which is believed to underlie its potent sedative-hypnotic effects while minimizing anxiolytic and myorelaxant side effects. mdpi.comnih.gov The binding of Zaleplon is thought to involve a combination of hydrophobic and specific hydrogen bonding interactions within a well-defined pocket.

The introduction of a carboxamide group in place of Zaleplon's nitrile functionality is predicted to substantially alter the ligand-protein interaction profile. The nitrile group is a linear, relatively small, and polar moiety that primarily acts as a hydrogen bond acceptor. In contrast, the primary carboxamide group (-CONH₂) is larger and introduces both hydrogen bond donor (from the N-H bonds) and hydrogen bond acceptor (from the C=O oxygen) capabilities. stereoelectronics.org

This dual hydrogen-bonding capacity could allow this compound analogues to form additional or more robust interactions with amino acid residues in the binding pocket. For instance, the amide N-H groups could interact with the backbone carbonyls or side chains of residues like threonine or serine, while the amide oxygen could engage with residues such as histidine or arginine. researchgate.net Such new interactions could potentially increase binding affinity and may also modulate selectivity for different GABA-A receptor α subunits, depending on the specific amino acid composition of the binding site across isoforms.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov For GABA-A receptor modulators of the Z-drug class, a general pharmacophore model typically includes:

A central hydrophobic core (the pyrazolopyrimidine scaffold).

One or two hydrogen bond acceptors.

An aromatic feature (the N-phenylacetamide side chain).

Specific steric exclusion volumes that define the shape of the binding pocket.

Based on the structure of Zaleplon, a pharmacophore model would feature the pyrazolopyrimidine core, the aromatic phenyl ring, and a hydrogen bond acceptor feature corresponding to the nitrile group. The transition to this compound would necessitate a refinement of this model. The single hydrogen bond acceptor feature of the nitrile would be replaced by a more complex feature representing the carboxamide, which includes vectors for both hydrogen bond donation and acceptance.

A hypothetical pharmacophore model for this compound analogues would thus consist of:

Aromatic Ring Feature: Corresponding to the phenyl ring.

Hydrophobic Feature: Representing the pyrazolopyrimidine core.

Hydrogen Bond Acceptor: From the carboxamide carbonyl oxygen.

Hydrogen Bond Donor: From the carboxamide N-H moiety.

This refined pharmacophore model can serve as a 3D query for virtual screening of large chemical databases. The goal of such a screening campaign would be to identify novel compounds that possess a different core scaffold but match the defined spatial arrangement of pharmacophoric features. This process allows for the rapid in silico identification of structurally diverse molecules that are likely to bind to the same receptor site, potentially leading to the discovery of new chemotypes with improved properties. nih.gov Hits from the virtual screen would then be prioritized for acquisition and biological testing based on docking scores, predicted ADME (absorption, distribution, metabolism, and excretion) properties, and chemical novelty.

Exploration of Electronic and Steric Effects of the Carboxamide Moiety

The bioisosteric replacement of a nitrile with a carboxamide group introduces significant changes in both electronic and steric properties, which are critical determinants of a ligand's affinity and selectivity for its biological target.

Electronic Effects: The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. ashp.org This influences the electron density distribution across the entire pyrazolopyrimidine ring system. The carboxamide group is also electron-withdrawing, but its electronic influence is more nuanced. It possesses a significant dipole moment and the capacity for resonance, which can affect the aromaticity and reactivity of the heterocyclic core differently than a nitrile. nih.gov These electronic perturbations can alter the strength of key interactions, such as π-π stacking or cation-π interactions with aromatic residues in the receptor binding site.

Steric Effects: From a steric perspective, the carboxamide group is substantially larger and has a different geometry than the linear nitrile group. nih.govcore.ac.uk The planar, sp²-hybridized nature of the amide bond imposes conformational constraints on the molecule. The increased bulk of the carboxamide can lead to more favorable van der Waals contacts within a spacious binding pocket, thereby increasing affinity. Conversely, it could introduce steric clashes in a more constrained pocket, leading to a decrease in affinity. nih.gov This difference in size and shape is a critical factor in determining receptor subtype selectivity. If, for example, the binding pocket of the α1 subunit is more accommodating than that of the α2 or α3 subunits, the larger carboxamide group might enhance selectivity for α1-containing receptors.

The following table summarizes the key physicochemical differences between the nitrile and carboxamide functional groups.

PropertyNitrile (-C≡N)Carboxamide (-CONH₂)Potential Impact on Binding
Hydrogen Bonding Acceptor onlyDonor and AcceptorCarboxamide can form more extensive/stronger H-bond networks.
Steric Profile Small, LinearLarger, PlanarMay improve van der Waals contacts or cause steric hindrance.
Electronic Character Strongly electron-withdrawingElectron-withdrawing, ResonantAlters electron distribution of the core, affecting non-covalent interactions.
Rotatable Bonds 01 (C-N bond has high rotational barrier)Influences conformational flexibility and entropy of binding.

To illustrate how structure-activity relationships for this class of compounds would be evaluated, a hypothetical data set for a series of this compound analogues is presented below. Such a table would be crucial for identifying key structural features that drive potency and selectivity.

CompoundR¹ (at N-phenyl)R² (at pyrimidine)Binding Affinity (Ki, nM) at α1β2γ2Functional Potency (EC₅₀, nM)
This compound-N(Et)AcHData not availableData not available
Analogue 1-N(Me)AcHData not availableData not available
Analogue 2-N(Et)AcCH₃Data not availableData not available
Analogue 3-N(Et)SO₂MeHData not availableData not available

Note: The binding and potency data in this table are hypothetical and for illustrative purposes only, as experimental values for this compound are not publicly available.

Molecular Pharmacology of Zaleplon Carboxamide Analogues: in Vitro Mechanistic Studies

GABAA Receptor Modulation and Ion Channel Function

Zaleplon and its analogues are classified as nonbenzodiazepine hypnotics that exert their effects by modulating the function of the GABAA receptor, a ligand-gated ion channel. patsnap.com Their interaction with this receptor complex enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

The modulatory effects of zaleplon on GABA-induced currents have been characterized using electrophysiological techniques, such as the two-electrode voltage clamp, in Xenopus oocytes expressing various combinations of recombinant human GABAA receptor subunits. researchgate.netnih.gov These studies have demonstrated that zaleplon potentiates GABA-evoked chloride currents with a potency that varies depending on the specific subunit composition of the receptor. researchgate.netnih.gov

Modulatory Actions of Zaleplon on GABA-Evoked Currents in Recombinant Human GABAA Receptors
Receptor SubtypeEC50 (nM)Maximum Potentiation (% of GABA EC10)
α1β2γ2~500Not specified
α1β2γ3~50Not specified
α2β2γ2Higher than α1β2γ2Not specified
α3β2γ2Higher than α1β2γ2Not specified

Radioligand Binding Assays

Radioligand binding assays have been instrumental in determining the affinity of zaleplon for specific recognition sites on the GABAA receptor complex. These studies have confirmed its selective interaction with the benzodiazepine (B76468) binding site and have provided insights into its receptor subtype preference.

Zaleplon binds to the benzodiazepine (BZ) recognition site on the GABAA receptor, also known as the omega (ω) receptor. researchgate.netnih.gov It exhibits a preferential affinity for the BZ1 (or ω1) receptor subtype, which is characterized by the presence of the α1 subunit. researchgate.netnih.govfda.govaxonmedchem.com This selectivity for the ω1 receptor is a key feature of zaleplon's pharmacological profile and is thought to underlie its sedative-hypnotic effects. nih.gov The affinity of zaleplon for the BZ1/ω1 receptor, as determined by its ability to inhibit the binding of radiolabeled ligands such as [3H]flunitrazepam, is significant, although it is generally lower than that of zolpidem or triazolam. researchgate.netnih.gov For example, zaleplon was found to be 14.3 times more potent at inhibiting [3H]flunitrazepam binding in cerebellar membrane preparations (rich in ω1 receptors) compared to spinal cord preparations. nih.gov

Binding Affinity of Zaleplon for Benzodiazepine Receptor Subtypes
CompoundReceptor SubtypeAffinity (Ki in nM)
Zaleplonω1 (α1-containing)Preferential
Zaleplonω2 (α2-containing)Lower

Further evidence of zaleplon's modulatory action on the GABAA receptor comes from its ability to potentiate the binding of t-butylbicyclophosphorothionate (TBPS). fda.govdrugbank.com TBPS is a convulsant that binds to a site within the chloride ion channel of the GABAA receptor. The potentiation of [35S]TBPS binding by zaleplon indicates that it stabilizes a conformation of the receptor that is favorable for channel opening, which is consistent with its role as a positive allosteric modulator. fda.govdrugbank.com However, the affinity of zaleplon for the [35S]TBPS binding site is lower than that of zolpidem or triazolam. researchgate.netnih.gov

Investigating Subunit-Specific Interactions (e.g., α/γ interface)

The binding site for benzodiazepines and related compounds, including zaleplon, is located at the interface between the α and γ subunits of the GABAA receptor. nih.govnih.govnih.gov Specifically, it is the interface formed by the 'plus' side of the α subunit and the 'minus' side of the γ subunit (α+/γ-) that creates the binding pocket. frontiersin.orgnih.govresearchgate.net The specific amino acid residues within this interface determine the affinity and efficacy of different ligands.

Zaleplon's selectivity for the ω1 receptor subtype is attributed to its higher affinity for the α1/γ2 interface compared to other α/γ combinations. nih.gov The structural differences between the various α subunits (α1, α2, α3, α5) contribute to the diversity of benzodiazepine binding sites and allow for the development of drugs with selective pharmacological profiles. nih.gov The interaction of zaleplon with the α/γ interface is crucial for its allosteric modulation of the GABAA receptor, ultimately leading to the enhancement of GABAergic neurotransmission. nih.gov

An extensive search for scientific literature on the chemical compound "Zaleplon carboxamide" has yielded no specific information regarding its molecular pharmacology, particularly in relation to its effects on neurotransmitter systems. The search results consistently provide information on the well-known hypnotic agent, Zaleplon, and its metabolites.

Crucially, the available data indicates that the metabolites of Zaleplon are pharmacologically inactive. fda.govwikipedia.orgmedlibrary.orgmedicine.comnih.gov The IUPAC name for Zaleplon is N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide. wikipedia.orgnih.gov While searches were conducted for analogues, including N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-methylacetamide, no relevant pharmacological studies concerning GABAergic or glutamatergic modulation were found. simsonpharma.compharmaffiliates.com

Therefore, it is not possible to generate an article on the "Molecular Pharmacology of this compound Analogues" as requested, because there is no publicly available scientific research on the effects of a compound named "this compound" on GABA synthesis and release or its impact on glutamatergic signaling pathways in primary cell cultures or brain slices.

In Vitro Metabolic Characterization of Zaleplon Carboxamide Analogues

Enzymatic Biotransformation Pathways in Liver Microsomes and Cytosol

The metabolism of zaleplon and its analogues is a two-pronged process, engaging distinct enzymes located in different subcellular compartments of the liver. The primary metabolism is shared between cytosolic aldehyde oxidase and microsomal cytochrome P450 enzymes.

Aldehyde oxidase (AO), a cytosolic molybdoflavoenzyme, is the principal enzyme responsible for the primary metabolism of zaleplon in humans. fda.govnih.gov Studies using human liver cytosol preparations have demonstrated that AO catalyzes the conversion of zaleplon to 5-oxo-zaleplon (M2). nih.gov This metabolic step is significant, as M2 is the major metabolite of zaleplon found in humans. scialert.net

The mechanism of this reaction has been confirmed through experiments using H₂¹⁸O, which showed that the oxygen atom incorporated into the zaleplon molecule to form 5-oxo-zaleplon is derived from water, a characteristic feature of AO-catalyzed reactions. nih.gov The activity of AO in zaleplon metabolism has been further characterized through inhibition studies. Known AO inhibitors such as menadione (B1676200), hydralazine, chlorpromazine (B137089), and promethazine (B1679618) markedly inhibit the formation of 5-oxo-zaleplon in liver cytosol. nih.gov Cimetidine also acts as an inhibitor of aldehyde oxidase. fda.govnih.gov The kinetic parameters for this biotransformation in human liver cytosol have been determined, with a mean Kₘ of 93 +/- 18 µM and a Vₘₐₓ of 317 +/- 241 pmol/min/mg protein. nih.gov

Aldehyde oxidase is also presumed to be responsible for the conversion of an intermediate metabolite, desethylzaleplon, into 5-oxo-desethylzaleplon. fda.gov This highlights the central role of AO in the oxidative metabolism of zaleplon and its analogues.

EnzymeCellular LocationSubstrate(s)Primary Metabolite(s)
Aldehyde Oxidase (AO)Liver CytosolZaleplon, Desethylzaleplon5-oxo-zaleplon, 5-oxo-desethylzaleplon

While AO is the primary metabolic enzyme, the cytochrome P450 (CYP) system, located in the liver microsomes, provides a secondary pathway. fda.gov Specifically, the CYP3A4 isoform is responsible for the N-deethylation of zaleplon to form desethylzaleplon (DZAL). fda.govnih.gov This NADPH-dependent reaction is considered a minor metabolic route for zaleplon elimination in humans. fda.govnih.gov

The specific involvement of CYP3A4 has been confirmed through multiple lines of evidence. Correlation analysis using a bank of human liver microsomes showed a strong positive correlation between the rate of desethylzaleplon formation and activities known to be catalyzed by CYP3A isoforms. nih.gov Furthermore, potent and selective CYP3A4 inhibitors, such as troleandomycin (B1681591) and ketoconazole, significantly inhibit the metabolism of zaleplon to desethylzaleplon in human liver microsomes. nih.gov Studies employing cDNA-expressed CYP isoforms confirmed that CYP3A4 is the primary isoform responsible for this N-deethylation, with minimal contributions from other isoforms like CYP1A2, CYP2A6, CYP2C9, and CYP2D6. nih.gov

EnzymeCellular LocationSubstratePrimary Metabolite
Cytochrome P450 3A4 (CYP3A4)Liver MicrosomesZaleplonDesethylzaleplon

Identification and Structural Elucidation of Metabolites

The biotransformation of zaleplon results in several metabolites, which have been identified and structurally characterized. These can be broadly categorized into oxidative metabolites from Phase I metabolism and conjugated metabolites from Phase II.

In vitro studies with human liver preparations have identified three main oxidative metabolites:

5-oxo-zaleplon (M2): This is the principal metabolite in humans, formed through the action of aldehyde oxidase on the parent zaleplon compound. nih.govscialert.net

N-desethyl-zaleplon (DZAL): This metabolite is formed via the N-deethylation of zaleplon, a reaction catalyzed by the CYP3A4 enzyme. nih.govnih.gov

N-desethyl-5-oxo-zaleplon (M1): This metabolite is formed from the further oxidation of N-desethyl-zaleplon, a conversion presumed to be catalyzed by aldehyde oxidase. fda.govnih.gov

All of these primary oxidative metabolites are considered pharmacologically inactive. fda.gov

Following the initial oxidative steps, the Phase I metabolites of zaleplon undergo Phase II conjugation reactions. oup.com Specifically, the oxidative metabolites are converted into glucuronides, which increases their water solubility and facilitates their elimination from the body, primarily through urine. fda.govscialert.net Both 5-oxo-zaleplon and N-desethyl-5-oxo-zaleplon can form glucuronide conjugates. scialert.net

Metabolic Stability and Reaction Phenotyping Assays

Assays characterizing the metabolic fate of zaleplon indicate that it is a compound of low metabolic stability. It undergoes extensive and rapid metabolism after administration, with less than 1% of a dose being excreted unchanged. fda.gov The mean elimination half-life is approximately one hour, reflecting its rapid clearance, which is a direct consequence of its efficient enzymatic biotransformation by both aldehyde oxidase and CYP3A4. fda.govnih.gov

In Vitro Clearance Rates

Zaleplon is extensively metabolized, with less than 1% of the parent drug excreted unchanged in urine. fda.gov The primary metabolic pathway is the conversion of Zaleplon to Zaleplon Carboxamide (5-oxo-Zaleplon), a reaction predominantly catalyzed by aldehyde oxidase (AO). fda.govnih.gov A secondary, lesser pathway involves cytochrome P450 3A4 (CYP3A4), which forms desethylzaleplon; this intermediate is then also converted to a related oxidized metabolite by aldehyde oxidase. fda.govnih.gov

Studies using human liver slices have confirmed that Zaleplon is converted to several products, including this compound (identified as M2). nih.govtandfonline.com The formation of this metabolite is dependent on both aldehyde oxidase and CYP3A forms. nih.govtandfonline.com Research conducted with human liver cytosol preparations showed significant variability in the rate of this compound formation across preparations from 16 different individuals, with a 33-fold difference observed. nih.gov This variability correlated strongly with the activity of aldehyde oxidase substrates, underscoring the central role of this enzyme in the formation of this compound. nih.govtandfonline.com

Enzyme Kinetics (Km, Vmax)

Kinetic analyses of the formation of this compound (M2) have been performed using human liver cytosol preparations. These studies provide insight into the affinity of the enzyme for the substrate (Km) and the maximum rate of the reaction (Vmax).

Kinetic analysis from three separate human liver cytosol preparations determined the mean Km and Vmax values for the formation of this compound from Zaleplon. nih.govtandfonline.com

Table 1: Enzyme Kinetics for the Formation of this compound (M2) in Human Liver Cytosol
Kinetic ParameterMean Value (± SEM)
Km93 ± 18 µM
Vmax317 ± 241 pmol/min/mg protein

In Vitro Drug-Enzyme Interaction Potential

Understanding the potential for this compound's formation to be affected by other compounds is crucial for predicting drug-drug interactions. In vitro studies have focused on the inhibition of the enzymes responsible for its synthesis.

Enzyme Inhibition Studies (AO, CYP)

Aldehyde Oxidase (AO) Inhibition

The formation of this compound is significantly inhibited by known aldehyde oxidase inhibitors. nih.gov In vitro experiments with human liver cytosol demonstrated that compounds such as chlorpromazine, promethazine, hydralazine, and menadione markedly inhibited the metabolic conversion of Zaleplon to its carboxamide metabolite. nih.govtandfonline.com Cimetidine, which inhibits both AO and CYP3A4, also inhibits this pathway. nih.govfda.gov

Further kinetic analyses characterized the nature of this inhibition for specific compounds, identifying chlorpromazine and promethazine as non-competitive inhibitors of this compound formation. nih.govtandfonline.com More recent studies have also identified the epidermal growth factor receptor-tyrosine kinase inhibitors erlotinib (B232) and gefitinib (B1684475) as potent inhibitors of human AO, subsequently decreasing the hepatic metabolism of Zaleplon to this compound. nih.gov

Table 2: Inhibition Constants (Ki) for Inhibitors of this compound (M2) Formation
InhibitorInhibition TypeKi Value (µM)
ChlorpromazineNon-competitive2.3
PromethazineNon-competitive1.9

Cytochrome P450 (CYP) Inhibition

While CYP3A4 is involved in a minor metabolic pathway for the parent drug Zaleplon, aldehyde oxidase is the primary enzyme responsible for the formation of this compound. fda.govscialert.net The available scientific literature focuses on the inhibition of Zaleplon's metabolism rather than inhibitory effects by its metabolites. Specific in vitro studies investigating this compound as a direct inhibitor of CYP isoforms have not been reported in the reviewed sources. nih.govfda.gov

Preclinical Mechanistic Investigations in Animal Models Non Human

In Vivo Neurochemical Profiling

In vivo neurochemical profiling involves the direct measurement and analysis of neurochemicals in the brains of living animal models to understand how a compound modulates neurotransmitter systems.

Research in animal models indicates that Zaleplon administration leads to significant alterations in the principal inhibitory and excitatory neurotransmitter systems in the brain: the gamma-aminobutyric acid (GABA) and glutamate systems, respectively.

In male Wistar rats, prolonged treatment with Zaleplon was found to enhance GABAergic neurotransmission in the hippocampus. This is evidenced by more intense immunohistochemical staining for GABA in the dentate gyrus (DG) and CA1 regions of the hippocampus following treatment nih.govnih.gov. Earlier studies support this finding, reporting increased GABA levels in the whole brain of rats at high doses and in both the brain and plasma of healthy rabbits at both low and high doses nih.govnih.gov. Conversely, a study on Danio fish larvae reported that exposure to Zaleplon resulted in a significant decrease in gamma-aminobutyric acid levels ekb.eg.

Interestingly, the same rat study that showed enhanced GABAergic signaling also found that Zaleplon treatment increased glutamatergic signaling nih.gov. This suggests a complex interplay between the inhibitory and excitatory systems, possibly as a compensatory or downstream effect of the primary modulation of GABA receptors nih.gov.

To understand the underpinnings of the observed changes in neurotransmitter levels, researchers have investigated Zaleplon's effect on key proteins involved in GABA synthesis and transport. Studies in rats have shown that prolonged Zaleplon treatment leads to a statistically significant higher expression of the 67 kDa isoform of glutamate decarboxylase (GAD67), the primary enzyme responsible for synthesizing GABA from glutamate nih.gov.

Furthermore, the expression of the vesicular GABA transporter (VGAT), which is responsible for packaging GABA into synaptic vesicles for release, showed a trend towards increased levels in Zaleplon-treated rats compared to control groups nih.gov. Together, the upregulation of GAD67 and the trend toward increased VGAT suggest a mechanism aimed at boosting the brain's capacity for GABAergic neurotransmission nih.gov.

Table 1: Effect of Prolonged Zaleplon Treatment on Synaptic Protein Expression in Rat Hippocampus
Synaptic ProteinObserved Effect in Zaleplon-Treated RatsFunction
GAD67 (Glutamate Decarboxylase 67)Significantly Higher ExpressionEnzyme for GABA synthesis from glutamate
VGAT (Vesicular GABA Transporter)Trend Towards Increased LevelsPackages GABA into synaptic vesicles

Receptor Occupancy Studies in Animal Brains

Receptor binding studies are essential for determining the specific molecular targets of a compound. In vitro binding assays using tissue from animal brains have demonstrated that Zaleplon interacts selectively with the benzodiazepine (B76468) site on the GABA-A receptor complex ekb.egdrugbank.comdrugs.com.

In studies using membrane preparations from rat brains, Zaleplon showed preferential binding to the omega-1 (α1) receptor subtype ekb.egdrugs.com. One study evaluated Zaleplon's potency at inhibiting the binding of [3H]flunitrazepam, a classic benzodiazepine ligand, to GABA-A receptors in different central nervous system regions. The results showed that Zaleplon was 14.3 times more potent at inhibiting this binding in membrane preparations from the cerebellum (rich in α1 subunits) than in preparations from the spinal cord nih.gov. This highlights its selectivity for certain receptor subtypes. Furthermore, Zaleplon was shown to produce significant increases in muscimol binding, similar to diazepam, confirming its role as a positive allosteric modulator of the GABA-A receptor nih.gov.

Utilizing Humanized Animal Models for Metabolic Extrapolation

Predicting human drug metabolism is a critical step in drug development, and significant species differences can complicate this process. Humanized animal models, particularly chimeric mice with humanized livers, offer a valuable in vivo tool for this purpose nih.gov.

Studies utilizing chimeric mice whose livers are repopulated with human hepatocytes (h-PXB mice) have been conducted to assess the metabolic profile of Zaleplon hmdb.ca. When Zaleplon was administered to these humanized mice, the primary metabolites detected were 5-oxo-zaleplon and desethyl-zaleplon, which mirrors the metabolic profile observed in humans drugs.comhmdb.ca.

In a direct comparison, the plasma level of 5-oxo-zaleplon in humanized chimeric mice was approximately sevenfold higher than in control mice or in chimeric mice with rat hepatocytes hmdb.ca. This finding is consistent with in vitro data showing that liver S9 fractions from h-PXB mice produce 5-oxo-zaleplon and desethyl-zaleplon in similar amounts, whereas liver fractions from control mice predominantly produce desethyl-zaleplon hmdb.ca.

The use of humanized and rat-hepatocyte chimeric mice has been instrumental in predicting and confirming species-specific metabolic pathways for Zaleplon drugs.comhmdb.ca. In humans, Zaleplon is primarily metabolized to 5-oxo-zaleplon by the enzyme aldehyde oxidase drugs.comhmdb.ca. A secondary pathway, mediated by cytochrome P450 3A4 (CYP3A4), produces desethyl-zaleplon hmdb.ca.

The studies in chimeric mice accurately predicted this human pathway. The high levels of 5-oxo-zaleplon in h-PXB mice confirmed the dominance of the aldehyde oxidase pathway in a humanized liver environment hmdb.ca. In contrast, control mice and rats predominantly utilize the CYP3A4 pathway, leading to higher plasma levels of desethyl-zaleplon drugs.comhmdb.ca. These results demonstrate marked species differences in metabolism and underscore the utility of humanized mouse models in predicting human-specific metabolic pathways, particularly for compounds metabolized by enzymes like aldehyde oxidase, which is known to have significant interspecies variability hmdb.ca.

Table 2: Comparison of Zaleplon Metabolism in Different Mouse Models
Mouse ModelPrimary Metabolic PathwayMajor Metabolite ObservedRelevance
Humanized Chimeric Mice (h-PXB)Aldehyde Oxidase5-oxo-zaleplonPredictive of Human Metabolism
Control & Rat Chimeric MiceCytochrome P450 (CYP3A4)Desethyl-zaleplonRepresents Rodent Metabolism

Analytical Methodologies for Zaleplon Carboxamide Analogues in Biological and Synthetic Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the analysis of zaleplon and its related compounds, providing the necessary separation from matrix components and other substances. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise and widely adopted technique for the analysis of zaleplon in its pure form and pharmaceutical formulations. iajps.com These methods are valued for their specificity, accuracy, and sensitivity. jocpr.comresearchgate.net

Method development for zaleplon analogues often involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength. A common approach utilizes a C18 or C8 stationary phase. iajps.comjocpr.com For instance, one validated method for zaleplon uses a C18 column with 100% methanol (B129727) as the mobile phase, achieving a retention time of approximately 2.4 minutes. iajps.com Another method employs a Symmetry C8 column with a mobile phase mixture of potassium dihydrogen phosphate, acetonitrile, and methanol, resulting in a longer retention time of 14.4 minutes but demonstrating linearity over a wide concentration range. jocpr.com

Validation of these HPLC methods is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. jocpr.comuran.ua The methods are typically validated over a concentration range relevant for quality control, for example, 25-120 µg/mL. iajps.com The precision is generally found to be high, with relative standard deviation (RSD) values below 2.0%. iajps.comresearchgate.net

Table 1: Examples of Developed RP-HPLC Methods for Zaleplon Analysis This table is interactive. Users can sort and filter the data.

ParameterMethod 1 iajps.comMethod 2 jocpr.comMethod 3 researchgate.netMethod 4 sigmaaldrich.com
Column XBridge C18 (4.6x150mm, 5µ)Symmetry C8 (250x4.6mm, 5.0µm)RP-C18Ascentis Express ES-Cyano (10cm x 3.0mm, 2.0µm)
Mobile Phase Methanol (100%)0.02M KH2PO4:Acetonitrile:Methanol (60:25:15)Acetonitrile:Water (60:40)10mM Ammonium (B1175870) Formate (pH 3.0):Acetonitrile (70:30)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.6 mL/min
Detection (UV) 253 nm240 nm232 nm254 nm
Retention Time 2.4 ± 0.02 min14.4 minNot SpecifiedNot Specified
Linear Range 25-120 µg/mL0.01-2.0 µg/mLNot Specified10 µg/mL (Sample)
Accuracy (% Recovery) Not Specified92-98%98-101%Not Specified

Gas Chromatography (GC) Applications

Gas chromatography, particularly with an electron-capture detector (GC-ECD), has been successfully applied to the analysis of zaleplon in postmortem specimens. nih.gov This technique is suitable for volatile and thermally stable compounds. For analysis, zaleplon is typically extracted from biological matrices using a combination of liquid-liquid extraction and solid-phase extraction. nih.gov

A validated GC-ECD method for zaleplon demonstrated linearity in the range of 5.0 to 150 ng/mL, with a limit of quantitation of 3.0 ng/mL and a limit of detection of 0.50 ng/mL. nih.gov Such methods are essential in forensic toxicology for determining the distribution of the drug in various tissues. nih.gov While developed for zaleplon, the principles of this GC method are applicable to its analogues, including Zaleplon carboxamide, provided they have suitable volatility and stability. sigmaaldrich.com

Mass Spectrometry (MS) Based Quantification and Identification

Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity, making it the gold standard for trace-level detection and confirmation in complex biological matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous determination of zaleplon and its metabolites. researchgate.netsci-hub.se This method combines the superior separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. nih.gov It is frequently used in forensic analysis, including in cases of drug-facilitated sexual assault (DFSA) and driving under the influence. researchgate.net

The development of LC-MS/MS methods involves optimizing both the chromatographic conditions and the mass spectrometric parameters, such as ionization mode and multiple reaction monitoring (MRM) transitions. nih.gov For example, a method for zaleplon and zolpidem used atmospheric pressure ionization and gradient elution on an ODS-3 column. researchgate.net Another approach for analyzing 40 benzodiazepines and Z-drugs, including zaleplon, in blood and urine utilized solid-phase extraction followed by LC-MS/MS analysis. researchgate.net The high sensitivity of LC-MS/MS allows for detection at low ng/mL concentrations. researchgate.net

Table 2: LC-MS/MS Method Parameters for Z-Drug Analysis nih.gov This table is interactive. Users can sort and filter the data.

ParameterDetails
LC System Agilent 6470 series
Column Poroshell EC-C18 (50 × 2.0 mm, 5 µm)
Mobile Phase A 5 mM ammonium formate
Mobile Phase B 0.1% formic acid in methanol
Flow Rate 0.5 mL/min
Gradient Time-based gradient from 10% to 95% B
Linear Range 1–200 ng/mL
LOD (Zaleplon) 0.09 ng/mL
LOQ (Zaleplon) Lower limit not specified, LLOQ for Zopiclone was 1 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the identification and quantification of zaleplon and its analogues in biological samples. nih.govnih.gov It is widely used in forensic toxicology for the analysis of drugs of abuse in various matrices, including oral fluids and whole blood. shimadzu.com The coupling of GC with MS provides definitive identification based on both the retention time and the mass spectrum of the analyte. researchgate.net

Methods have been developed for the simultaneous detection of multiple drugs, including Z-drugs. nih.gov For instance, a validated method using the QuEChERS approach for sample preparation followed by GC-MS/MS analysis showed excellent linearity (R² > 0.998) over a concentration range of 1–200 ng/mL for zaleplon in urine. nih.gov The limit of detection for zaleplon using this GC-MS/MS method was 0.15 ng/mL. nih.gov

Electrochemical Detection Methods

Electrochemical sensors represent a promising alternative to chromatographic methods, offering advantages such as lower cost, portability, and potential for on-site analysis. researchgate.netmdpi.com Voltammetric techniques, in particular, have been developed for the determination of zaleplon. researchgate.net

A noteworthy method involves the use of a glassy carbon electrode (GCE) modified with reduced graphene oxide (ErGO) for the determination of zaleplon in synthetic oral fluids. doi.org This sensor operates using square wave adsorptive stripping voltammetry (SW-AdSV). The electrochemical behavior of zaleplon on the modified electrode shows a well-defined reduction process. doi.org

The method was optimized for parameters such as pH, accumulation potential, and deposition time. doi.org Under optimal conditions (pH 10.0, accumulation potential of -1.0 V, and accumulation time of 150 s), the sensor achieved a linear response in the concentration range of 10–130 μg L⁻¹ for zaleplon. doi.org The limit of detection (LOD) was found to be 5.30 µg/L, demonstrating the high sensitivity of this electrochemical approach. doi.org The precision and rapidity of this method make it suitable for both quality control and in situ studies. doi.org

Voltammetric Techniques (e.g., Adsorptive Stripping Voltammetry)

Voltammetric methods offer a sensitive and cost-effective alternative to chromatographic techniques for the determination of electroactive compounds like Zaleplon and its analogues. These techniques are based on the measurement of a current that develops in an electrochemical cell under conditions of complete concentration polarization.

Adsorptive Stripping Voltammetry (AdSV) has proven particularly effective for the analysis of Zaleplon at trace levels. doi.org One such method utilizes a glassy carbon electrode modified with electrochemically reduced graphene oxide (ErGO/GCE) for the determination of Zaleplon in oral fluids. doi.org The procedure involves a preconcentration step where the analyte is adsorbed onto the working electrode surface, followed by a stripping step where the potential is scanned, causing the analyte to be desorbed and producing a measurable current. mdpi.com The optimized conditions for the Square Wave Adsorptive Stripping Voltammetry (SW-AdSV) of Zaleplon include a pH of 10.0, an accumulation potential of -1.0 V, and a deposition time of 150 seconds. doi.org This method demonstrates good precision, with a relative standard deviation (RSD) of 4.2%, and is robust, with RSD values under 10% for reproducibility. doi.org

Another established voltammetric technique for Zaleplon analysis is Differential Pulse Polarography (DPP). researchgate.netuchile.clnih.gov In a study using a dropping mercury electrode, Zaleplon exhibited two irreversible, well-defined cathodic reduction peaks in the pH range of 2–12. researchgate.netuchile.cl For analytical purposes, the peak occurring at pH 4.5 was selected, demonstrating high repeatability and selectivity. researchgate.netnih.gov This DPP method was successfully applied to assay Zaleplon in capsules, with a recovery of 99.97 ± 1.52%. researchgate.netuchile.cl

The following table summarizes and compares the performance of different voltammetric techniques used for the determination of Zaleplon.

Technique Electrode Matrix Linear Range Limit of Detection (LOD) Reference
SW-AdSVErGO/GCEOral Fluid / Pharmaceutical Formulation10–130 µg/L5.30 µg/L doi.org
DP-AdSVHMDEAqueous MediumNot Specified0.08 µg/L doi.org
DPPDropping Mercury ElectrodeCapsules3 x 10⁻⁶ – 3 x 10⁻⁵ M5.13 x 10⁻⁷ M researchgate.netuchile.cl
PolarographyHMDEAqueous MediumNot Specified38.88 µg/L doi.org
SW-AdSV: Square Wave Adsorptive Stripping Voltammetry; ErGO/GCE: Electrochemically Reduced Graphene Oxide/Glassy Carbon Electrode; DP-AdSV: Differential Pulse Adsorptive Stripping Voltammetry; HMDE: Hanging Mercury Drop Electrode; DPP: Differential Pulse Polarography.

Spectroscopic Characterization of Novel Compounds and Intermediates

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of pharmaceutical compounds, intermediates, and related impurities such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. The structural elucidation of Zaleplon impurities, including this compound (identified as impurity II), has been performed using ¹H NMR and ¹³C NMR spectroscopy. researchgate.net this compound is chemically known as N-[3-(3-carboxamidopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide. researchgate.net

While detailed spectral data for the isolated impurity is found in specialized literature, NMR studies on the parent compound, Zaleplon, provide a reference for its core structure. researchgate.netsciforum.net Proton NMR (¹H NMR) studies on Zaleplon complexed with cyclodextrins revealed that the aromatic rings of Zaleplon penetrate the cyclodextrin (B1172386) cavity. nih.gov

The table below presents the characteristic ¹H NMR chemical shifts for the parent compound, Zaleplon. sciforum.net

Proton Type Chemical Shift (ppm) Reference
C-H aromatic7.53 sciforum.net
C=C aromatic7.74 sciforum.net
C-N4.70 sciforum.net
C-H aliphatic1.31 sciforum.net
Amide carbonyl group2.04 sciforum.net
C=N8.94 sciforum.net

Development of Certified Reference Standards for Research Applications

The development and availability of high-purity Certified Reference Standards (CRS) are fundamental for the accuracy and validation of analytical methods in pharmaceutical research and quality control. synzeal.comresearchgate.net These standards are required for method development, validation, and as quality control checks for drug substance and product manufacturing. synzeal.com

For this compound, a reference standard is available, designated as "Zaleplon USP Related Compound C". synzeal.com Its chemical name is 7-[3-(N-Ethylacetamido)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide. synzeal.com This reference material is supplied with comprehensive characterization data that complies with regulatory guidelines, making it suitable for Abbreviated New Drug Application (ANDA) filings and commercial production quality control. synzeal.com

Similarly, Certified Reference Materials (CRMs) are available for the parent drug, Zaleplon, and its deuterated internal standard, Zaleplon-d4. sigmaaldrich.comcaymanchem.com These CRMs are manufactured and tested under stringent international standards (ISO/IEC 17025 and ISO 17034) and come with a certificate of analysis detailing certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.com The availability of such standards for both the active pharmaceutical ingredient and its related compounds is crucial for ensuring the reliability and consistency of analytical data across different laboratories and studies. researchgate.netsigmaaldrich.com

Future Directions and Emerging Research Paradigms for Zaleplon Carboxamide Analogues

Development of Next-Generation Analogues with Tailored Pharmacological Profiles

The development of next-generation analogues of Zaleplon carboxamide will likely focus on refining the molecule's interaction with the GABA-A receptor complex, the primary target of Zaleplon. tsijournals.com Zaleplon exhibits selectivity for the α1 subunit of the GABA-A receptor, which is associated with its sedative effects. acs.org By modifying the carboxamide group and other substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) core, medicinal chemists can aim to create analogues with tailored pharmacological profiles.

The structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines is a critical area of investigation. Studies on related compounds have shown that modifications at various positions of the heterocyclic ring can significantly influence activity. For instance, the introduction of different groups at the 7-position of the pyrazolo[1,5-a]pyrimidine ring has been shown to be effective in modulating sedative-hypnotic activity. sciex.com The replacement of the cyano group in Zaleplon with a carboxamide group in its analogue could alter key physicochemical properties such as solubility and hydrogen bonding capacity, which in turn may affect receptor binding affinity and selectivity. tandfonline.com Future research will likely involve the synthesis of a library of this compound analogues with systematic structural variations to explore these effects thoroughly. The goal will be to identify compounds with improved efficacy, selectivity, and pharmacokinetic properties, potentially leading to agents with a wider therapeutic window or novel clinical applications.

Integration of Omics Technologies in Mechanistic Studies

To gain a deeper understanding of the biological effects of novel this compound analogues, the integration of "omics" technologies such as metabolomics, proteomics, and genomics will be indispensable. These systems-level approaches can provide a comprehensive view of the molecular changes induced by a compound, offering insights into its mechanism of action and potential off-target effects.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has already been applied to study the metabolism of Z-drugs. sciex.comresearchgate.net A similar approach for this compound analogues could elucidate their metabolic pathways and identify any active or inactive metabolites. For example, a study on Zaleplon in HIV-positive individuals with insomnia found that improvements in sleep were associated with changes in branched-chain amino acid metabolites, suggesting these could serve as biomarkers for treatment response. researchgate.net Applying metabolomics to new analogues could similarly identify biomarkers of efficacy or toxicity. mdpi.com

Proteomics can identify the full complement of proteins expressed by a cell or tissue and can be used to uncover the protein targets of a drug and its downstream effects on cellular signaling pathways. Genomic studies can help identify genetic variations that may influence an individual's response to a drug (pharmacogenomics), paving the way for personalized medicine. synlab-sd.comnih.gov For instance, variations in the genes encoding drug-metabolizing enzymes like cytochrome P450s can affect drug clearance and efficacy. synlab-sd.com By employing these omics technologies, researchers can build a detailed molecular picture of how this compound analogues function, facilitating the development of safer and more effective therapeutic agents.

Advanced In Silico Modeling for Predictive ADME and SAR

In silico modeling has become an essential tool in modern drug discovery, enabling the prediction of a compound's properties before it is synthesized, thereby saving time and resources. omicsonline.orgmdpi.comresearchgate.netnih.gov For the development of this compound analogues, advanced computational techniques will be crucial for predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as for refining their structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of the analogues with their biological activity. omicsonline.org These models can help in identifying the key molecular features that are important for the desired pharmacological effect. Molecular docking simulations can be used to predict how the analogues will bind to their target, such as the GABA-A receptor, providing insights into the specific interactions that govern binding affinity and selectivity. mdpi.comf1000research.com

Predictive ADME models can forecast a compound's pharmacokinetic profile, including its potential for oral bioavailability, blood-brain barrier penetration, and metabolic stability. acs.orgmdpi.comresearchgate.net Web-based platforms like SwissADME and ADMETlab are readily available for such predictions. mdpi.comacs.org For example, in silico tools can predict whether a compound is likely to be a substrate or inhibitor of important drug-metabolizing enzymes, which is critical for assessing the potential for drug-drug interactions. mdpi.com By leveraging these in silico tools, researchers can prioritize the synthesis of analogues with the most promising predicted profiles, accelerating the discovery of new drug candidates.

Table 1: In Silico Tools and Their Applications in Drug Discovery

In Silico Tool/Method Application in Drug Discovery Potential Application for this compound Analogues
QSAR Predicts biological activity based on chemical structure. To identify structural features of analogues that enhance hypnotic or other therapeutic effects.
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein. To visualize and optimize the interaction of analogues with the GABA-A receptor subunits.
ADME Prediction Forecasts pharmacokinetic properties like absorption, distribution, metabolism, and excretion. To screen for analogues with favorable oral bioavailability and metabolic stability.

| Toxicity Prediction | Estimates the potential for a compound to cause adverse effects. | To flag analogues with a higher likelihood of toxicity for early de-selection. |

Exploration of Novel Therapeutic Applications Based on Mechanistic Insights

While Zaleplon is a known hypnotic, the pyrazolo[1,5-a]pyrimidine scaffold it belongs to is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. researchgate.nettsijournals.comsciex.com This suggests that this compound analogues could have therapeutic applications beyond the treatment of insomnia.

Recent research has demonstrated that compounds with a pyrazolo[1,5-a]pyrimidine core exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.egtsijournals.comnih.govmdpi.com For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trks) for cancer therapy. mdpi.comnih.gov Others have shown potential as SGK1 inhibitors for cardiovascular diseases and as agents against visceral leishmaniasis. acs.orgacs.org

Given that Zaleplon itself has shown anxiolytic effects, it is plausible that certain carboxamide analogues could be developed as potent anxiolytics with a different side-effect profile compared to existing medications. nih.govmedicalnewstoday.compsychiatryonline.org Furthermore, the structural similarity of pyrazolopyrimidines to purines suggests that they could interact with a variety of enzymes and receptors involved in diverse physiological processes. tsijournals.comnih.gov Therefore, a key future direction will be to screen this compound analogues against a broad panel of biological targets to uncover novel therapeutic opportunities. This exploration could lead to the repurposing of this chemical scaffold for treating a range of conditions, from cancer to infectious diseases and anxiety disorders. acs.orgnih.gov

Table 2: Investigated Therapeutic Applications of the Pyrazolo[1,5-a]pyrimidine Scaffold

Therapeutic Area Specific Target/Application Reference
Oncology CDK Inhibitors, Trk Inhibitors, Anti-breast cancer mdpi.comnih.govmdpi.com
Infectious Diseases Antimicrobial, Antiviral, Anti-leishmanial tsijournals.comacs.orgresearchgate.net
Central Nervous System Anxiolytic, Anticonvulsant, Sedative-Hypnotic google.commdpi.comnih.gov
Cardiovascular Diseases SGK1 Inhibitors acs.org

| Inflammation | Anti-inflammatory | tsijournals.com |

Q & A

Q. What analytical methods are recommended for detecting and quantifying zaleplon carboxamide in biological matrices?

To ensure accuracy, validated liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) methods are preferred. These methods should include calibration curves spanning expected concentration ranges (e.g., 1–100 ng/mL), validation for specificity, precision, and recovery rates. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can isolate the compound from complex matrices like plasma or urine .

Q. How does this compound interact with metabolic enzymes, and what implications does this have for pharmacokinetic studies?

this compound is metabolized primarily via aldehyde oxidase (AO) and secondarily by CYP3A4. Researchers must account for enzyme inhibitors (e.g., cimetidine for AO, ketoconazole for CYP3A4) when designing pharmacokinetic experiments, as these can alter plasma concentrations. Dose adjustments or in vitro microsomal assays are recommended to assess metabolic stability .

Q. What experimental design considerations are critical for evaluating this compound’s hypnotic efficacy in preclinical models?

Use randomized, double-blind, placebo-controlled trials with standardized outcome measures (e.g., sleep latency, total sleep time). Rodent models should employ electroencephalography (EEG) to quantify sleep architecture, while crossover designs minimize inter-subject variability. Ensure dose ranges align with human-equivalent pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across this compound clinical trials?

Discrepancies in sleep latency reduction (e.g., −8 to −15 min differences) may arise from population heterogeneity or measurement variability. Conduct meta-analyses using fixed/random-effects models to pool data, and stratify by covariates like age, comorbidities, or CYP3A4 polymorphism status. Sensitivity analyses should exclude outliers or low-quality studies .

Q. What methodologies optimize the radiochemical synthesis of 125I-labeled this compound for tracer studies?

Maximize labeling yield (>97%) by dissolving 150 µg this compound in ethanol with chloramine-T (150 µg) as an oxidizing agent, maintaining pH 4 at 40°C for 15 minutes. Excess zaleplon (>150 µg) does not improve yield, suggesting stoichiometric optimization is critical. Validate purity via thin-layer chromatography (TLC) .

Q. How do this compound’s selective GABAA receptor interactions influence its discriminative stimulus effects in behavioral assays?

Despite its α1-subunit preference, this compound shows low substitution (<30%) in drug-discrimination models compared to benzodiazepines. Use α1-knockout rodent models or selective antagonists (e.g., βCCt) to isolate receptor contributions. Pair electrophysiological recordings (e.g., patch-clamp) with behavioral data to correlate receptor activation with functional outcomes .

Q. What strategies mitigate residual cognitive effects in this compound clinical trials?

Assess next-day impairment using validated tools like the Digit Symbol Substitution Test (DSST) and subjective sleepiness scales. Administer doses 3–4 hours before anticipated awakening to align with its short half-life (~1 hour). Compare against active controls (e.g., flurazepam) to benchmark safety profiles .

Methodological Guidance

  • Data Validation : For analytical methods, include inter- and intra-day precision (<15% RSD) and accuracy (85–115% recovery) in validation protocols .
  • Statistical Reporting : Use CONSORT guidelines for clinical data, reporting mean ± SD or median (IQR) where appropriate. Avoid non-parametric tests unless normality assumptions are violated .
  • Receptor Binding Assays : Employ radioligand displacement assays with [<sup>3</sup>H]flumazenil to quantify GABAA affinity, using Scatchard analysis for Kd calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.